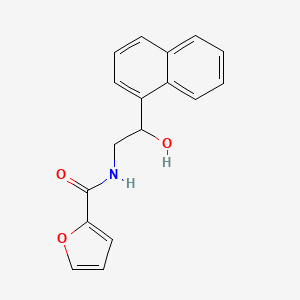

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a naphthalene moiety linked to a furan ring via a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Halogenation using bromine in acetic acid at low temperatures.

Major Products

Oxidation: Formation of N-(2-oxo-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

Reduction: Formation of N-(2-amino-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

Substitution: Formation of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function. The naphthalene moiety may also facilitate π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxy-2-(phenyl)ethyl)furan-2-carboxamide

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide

- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)pyrrole-2-carboxamide

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of its naphthalene and furan moieties, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds, making it a valuable molecule for specific applications in research and industry.

Biologische Aktivität

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a furan ring via a carboxamide group. Its molecular formula is C15H13NO2, with a molecular weight of 251.27 g/mol. The structure contributes to its biochemical interactions, including enzyme inhibition and activation.

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, influencing their activity. The weak intramolecular hydrogen bonding (C–H···O type) enhances its stability and reactivity, allowing it to bind effectively to target biomolecules.

Molecular Mechanism

The compound's mechanism of action includes:

- Enzyme Inhibition/Activation : It modulates the activity of specific enzymes, potentially leading to therapeutic effects.

- Gene Expression Changes : It may alter gene expression profiles, impacting cellular functions.

- Binding Affinity : The compound's binding is facilitated by van der Waals forces and hydrogen bonding, enhancing its interaction with active sites on proteins.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been shown to exhibit:

- Antibacterial Activity : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

- Antifungal Activity : Demonstrates moderate antifungal effects against various strains, although specific MIC values require further investigation.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. It is being explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, although specific case studies are still limited.

Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (μM) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Bactericidal action observed |

| Antifungal | Candida species | TBD | Moderate activity noted |

| Anticancer | Various cancer cell lines | TBD | Induces apoptosis in vitro |

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under controlled conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). Optimizing reaction conditions is crucial for maximizing yield and purity.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVKOSUVTUVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.